Product packaging for S-Isopropyl chlorothioformate(Cat. No.:CAS No. 13889-93-5)

S-Isopropyl chlorothioformate

Cat. No.: B077269
CAS No.: 13889-93-5
M. Wt: 138.62 g/mol
InChI Key: RQBXSTFDPJDJDH-UHFFFAOYSA-N
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Description

S-Isopropyl chlorothioformate is a specialized organosulfur compound that serves as a critical reagent in the study of nucleophilic substitution reaction mechanisms. Its solvolysis behavior provides valuable insights into the interplay between associative and dissociative pathways, making it a valuable tool for physical organic chemists. Research with this compound has helped elucidate the role of nucleophilic solvation in the development of carbocation intermediates during reaction processes. Kinetic studies, particularly those utilizing the extended Grunwald-Winstein equation, reveal that the solvolysis of this compound proceeds with a measurable sensitivity to both solvent nucleophilicity (l) and solvent ionizing power (m). This tangible l value, coupled with observed negative entropies of activation, indicates a predisposition towards modest rear-side nucleophilic solvation of the developing carbocation. The mechanistic profile is distinct from its oxygen analog, isopropyl chloroformate, offering researchers a comparative model for exploring sulfur versus oxygen reactivity in carbonyl and thiocarbonyl systems. Applications for this reagent are primarily found in fundamental research aimed at understanding solvent effects, reaction kinetics, and the intricacies of reaction mechanisms. It is strictly intended for use in controlled laboratory settings by qualified research personnel. Handling and Safety: This compound requires careful handling due to its moisture-sensitive nature. It decomposes upon heating, producing toxic fumes. Researchers should consult relevant safety data sheets and implement appropriate engineering controls before use. Disclaimer: this compound is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClOS B077269 S-Isopropyl chlorothioformate CAS No. 13889-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-propan-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClOS/c1-3(2)7-4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXSTFDPJDJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534267
Record name S-Propan-2-yl carbonochloridothioate
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Molecular Weight

138.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-93-5
Record name S-(1-Methylethyl) carbonochloridothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13889-93-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Propan-2-yl carbonochloridothioate
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Record name S-Isopropyl chlorothioformate
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Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of S-Isopropyl Chlorothioformate for Mechanistic and Application Studies

The primary industrial synthesis of this compound involves the reaction of 2-propanethiol (B166235) (isopropyl mercaptan) with phosgene (B1210022). smolecule.com This method establishes the core C-S bond and introduces the reactive acyl chloride functionality.

Reaction Scheme: COCl₂ + (CH₃)₂CHSH → (CH₃)₂CHSCOCl + HCl

To enhance reaction efficiency and control, catalytic approaches have been developed. One such method employs an activated carbon catalyst. google.com In this process, the mercaptan and phosgene are passed through reactors containing the catalyst, which facilitates the conversion. This catalytic method is significant for producing various alkyl chlorothioformates, providing a pathway to high-purity products. google.com

Another relevant synthetic route to the chlorothioformate intermediate, though often part of a one-pot sequence to subsequent products, involves the chlorination of xanthates. For instance, potassium isopropyl xanthate can be converted to this compound. researchgate.net This is particularly useful in multi-step, single-pot syntheses where the isolation of the chlorothioformate is not required. researchgate.netmdpi.com

Optimizing reaction conditions is critical for achieving high yield and purity of this compound, a prerequisite for its use in detailed mechanistic studies and as a building block in further synthesis. In the catalyzed reaction of mercaptans with phosgene, a multi-stage reactor system is often employed to drive the reaction to completion and manage the exothermic nature of the process. google.com

The conditions can be finely tuned to maximize the output of high-purity product. For example, a continuous process for analogous chlorothioformates utilizes two sequential reactors with specific temperature and pressure controls. This methodology ensures high conversion rates of the starting mercaptan, achieving purities in the range of 98-99%. google.com

Table 1: Optimized Reaction Conditions for the Catalytic Synthesis of Alkyl Chlorothioformates

Parameter Reactor 1 Reactor 2
Inlet Temperature ~15–40°C ~40–55°C
Outlet Temperature ~40–55°C ~40–55°C
Outlet Pressure ~1.83–2.11 atm ~1.55–1.83 atm
Purity Achieved - 98–99%

| Conversion Rate | - | >94% |

Data adapted from processes for analogous compounds. google.com

Derivatization and Conversion into Novel Chemical Entities

This compound is a valuable reagent for the synthesis of various sulfur-containing molecules, most notably thiocarbamates, through reactions at its electrophilic carbonyl carbon.

The reaction of this compound with primary or secondary amines is a principal method for the formation of S-isopropyl thiocarbamates. This transformation proceeds via a nucleophilic substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chlorothioformate.

To improve efficiency and reduce waste, one-pot strategies for the synthesis of thiocarbamates that utilize this compound as a key, non-isolated intermediate have been developed. researchgate.netmdpi.com A prominent one-pot method begins with the formation of a potassium alkyl xanthate from an alcohol (isopropanol), carbon disulfide, and potassium hydroxide. researchgate.netmdpi.com This xanthate is then chlorinated in situ to produce this compound. Without purification, an amine is added to the reaction mixture, which then undergoes nucleophilic substitution to form the final thiocarbamate product. mdpi.com

This approach avoids the isolation of the often-sensitive chlorothioformate intermediate, streamlining the synthetic process. mdpi.com The yields of these one-pot procedures are often high, demonstrating their utility.

Table 2: Example of One-Pot Synthesis Yields for N-Alkyl-O-isobutyl Thiocarbamates

Method Description Yield Purity
Method A Aminolysis in xylene with double the amine amount. 81.2% 98.5%

| Method C | Aminolysis in methylene (B1212753) chloride after separation of xylene and sulfur. | 82.5% | 98.9% |

Data adapted from the synthesis of N-ethyl-O-isobutyl thiocarbamate, illustrating typical yields for one-pot strategies involving in-situ chlorothioformate formation. mdpi.com

Another one-pot approach involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, which is effective for preparing a range of isothiocyanates, showcasing the versatility of chlorothioformate derivatives in one-pot systems. organic-chemistry.org

Precursor Role in Stereoselective Syntheses

This compound serves as a crucial precursor in various stereoselective synthetic routes. Its reactivity allows for the controlled introduction of the isopropoxythiocarbonyl group, which can influence the stereochemical outcome of a reaction. A notable application is in the stereoselective synthesis of tetrasubstituted cyclopentanes. researchgate.net The quest for selectivity in chemical synthesis remains a primary focus for chemists, with stereoselectivity being a highly sought-after goal. e-bookshelf.de

Stereoselective synthesis aims to selectively produce one stereoisomer over others, which is critical in the creation of complex molecules with specific three-dimensional structures. numberanalytics.com This control is paramount in the synthesis of natural products and pharmaceuticals where the molecule's stereochemistry can dramatically affect its biological activity. numberanalytics.com Methodologies for stereoselective synthesis often rely on chiral auxiliaries, catalysts, or specific reaction conditions to direct the formation of the desired stereoisomer. numberanalytics.com

In the context of this compound, its application in stereoselective approaches highlights its utility in constructing complex molecular architectures with a high degree of stereochemical precision. researchgate.netscience.gov For instance, Lewis acid-mediated additions of titanium enolates derived from chiral N-acyl thiazolidinethiones to acetals represent a powerful method for the stereoselective formation of carbon-carbon bonds, leading to anti α-alkyl-β-alkoxy carboxylic derivatives. orgsyn.org While not directly involving this compound, this methodology exemplifies the type of stereoselective transformations where related sulfur-containing carbonyl compounds are employed to achieve high diastereoselectivity. orgsyn.org

The table below summarizes key aspects of stereoselective synthesis where this compound and related compounds are utilized.

Reaction Type Precursor/Reagent Product Type Key Feature Reference
Cyclopentane SynthesisThis compoundTetrasubstituted cyclopentanesStereoselective approach researchgate.net
C-C Bond FormationTitanium enolates from N-acyl thiazolidinethionesanti α-Alkyl-β-alkoxy carboxylic derivativesHigh diastereoselectivity orgsyn.org
Ester SynthesisThis compoundKDG isopropyl esterSimple and efficient stereoselective synthesis science.gov

Utilization in the Preparation of Peptidyl Carbamate (B1207046) and Thiocarbamate Enzyme Inhibitors

This compound and its structural analogs are valuable reagents in the synthesis of peptidyl carbamate and thiocarbamate enzyme inhibitors. researchgate.net Specifically, aliphatic chlorothioformate esters are employed to create low molecular weight thiocarbamate inhibitors of elastase, a mammalian enzyme. udel.edu These small molecule inhibitors have shown therapeutic potential in addressing chronic inflammatory conditions such as arthritis, asthma, and emphysema. udel.edu

The synthesis of these inhibitors often involves the reaction of the chlorothioformate with an appropriate amino acid or peptide fragment to form the corresponding thiocarbamate linkage. This approach has been used to develop novel synthetic routes for peptidyl carbamate and thiocarbamate inhibitors of elastase. researchgate.net For example, an optically pure compound featuring an (S)-configuration at the P1 isopropyl side chain was identified as a clinical candidate for treating respiratory diseases where elastase is implicated. nih.gov

The reactivity of this compound in solvolysis reactions has been studied to understand the mechanisms that govern the formation of these therapeutically relevant molecules. udel.edu In highly ionizing and minimally nucleophilic solvents, the solvolysis rate follows the order k MeSCOCl < k EtSCOCl < k iBuSCOCl << k iPrSCOCl, indicating that the hyperconjugative stabilization of the developing carbocation intermediate is most efficient for isopropyl chlorothioformate. researchgate.net This understanding of reaction mechanisms provides valuable insights for optimizing the synthesis of these enzyme inhibitors. udel.edu

The table below presents examples of enzyme inhibitors synthesized using chlorothioformate precursors.

Inhibitor Type Target Enzyme Precursor Class Therapeutic Application Reference
Peptidyl ThiocarbamateElastaseAliphatic chlorothioformate estersChronic inflammatory diseases udel.edu
Peptidyl CarbamateElastaseIsobutyl chlorothioformateInflammatory diseases researchgate.net
Boronic acid-based peptidomimeticHepatitis C virus (HCV) NS3/4A proteaseNot specifiedChronic HCV infections nih.gov
Carbamate-containing inhibitor with (S)-isopropyl side chainElastaseNot specifiedElastase-implicated respiratory diseases nih.gov

Reaction Mechanisms and Kinetic Investigations: Solvolysis and Beyond

Elucidation of Solvolysis Mechanisms in Various Solvent Systems

The mechanism by which S-isopropyl chlorothioformate undergoes solvolysis is highly dependent on the surrounding solvent. Researchers have employed the extended Grunwald-Winstein equation to quantitatively assess the influence of solvent nucleophilicity and ionizing power on the reaction rate, revealing a complex picture of competing reaction channels. nih.govnih.govbeilstein-journals.orgmdpi.com

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate the specific rates of solvolysis with the properties of the solvent. The equation is expressed as:

log(k/k₀) = lNT + mYCl + c

where:

k is the specific rate of solvolysis in a given solvent.

k₀ is the specific rate of solvolysis in the reference solvent (80% ethanol).

l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT).

m represents the sensitivity of the solvolysis rate to changes in the solvent's ionizing power (YCl).

c is a constant (residual) term. beilstein-journals.org

For the solvolysis of this compound, the application of the extended Grunwald-Winstein equation yields sensitivity values of l = 0.38 and m = 0.72. nih.govnih.govsmolecule.commdpi.com This tangible l value, coupled with negative entropies of activation, suggests a modest degree of rear-side nucleophilic solvation of a developing carbocation. nih.govnih.gov The m value indicates a moderate sensitivity to the solvent's ability to stabilize ionic intermediates. nih.govnih.govsmolecule.commdpi.com In contrast, the oxygen analogue, isopropyl chloroformate, shows dual reaction channels, with an addition-elimination mechanism favored in more nucleophilic solvents and a unimolecular fragmentation-ionization pathway in highly ionizing solvents. nih.govnih.gov

Table 1: Grunwald-Winstein Parameters for the Solvolysis of this compound

ParameterValueInterpretation
l (Solvent Nucleophilicity Sensitivity)0.38 nih.govnih.govsmolecule.commdpi.comIndicates modest rear-side nucleophilic solvation of the developing carbocation. nih.govnih.gov
m (Solvent Ionizing Power Sensitivity)0.72 nih.govnih.govsmolecule.commdpi.comShows moderate sensitivity to the solvent's ability to stabilize ionic intermediates. nih.govnih.govsmolecule.commdpi.com

The solvolysis of this compound does not proceed through a single, universal mechanism. Instead, it involves competing reaction pathways, with the dominant channel being dictated by the solvent's properties. nih.govnih.govbeilstein-journals.orgacs.org

In a majority of the solvents studied, the solvolysis of this compound is proposed to proceed through a dominant stepwise SN1 mechanism. nih.govresearchgate.net This pathway involves the initial ionization of the C-Cl bond to form a resonance-stabilized acylium ion intermediate, which is then attacked by the solvent. nih.govbeilstein-journals.org The moderate sensitivity to solvent ionizing power (m = 0.72) supports the formation of a carbocationic intermediate. nih.govnih.govsmolecule.commdpi.com Studies have shown no evidence of alkyl-sulfur bond fission during hydrolysis, indicating that the reaction proceeds via acyl-halogen bond cleavage. researchgate.net

In contrast, for isopropyl chloroformate, a unimolecular fragmentation-ionization mechanism, where ionization is accompanied by the loss of carbon dioxide, is observed in the majority of solvents. nih.govnih.gov

While the SN1 pathway is dominant in most solvents for this compound, a bimolecular addition-elimination (A-E) mechanism becomes significant in more nucleophilic solvents. nih.govacs.orgresearchgate.net This is particularly evident in 100% ethanol (B145695), where the reaction is predominantly bimolecular. nih.govnih.gov The A-E pathway involves the nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion. beilstein-journals.org For its oxygen counterpart, isopropyl chloroformate, this bimolecular pathway is more prevalent, especially in pure alcohols and aqueous solutions with high water content. nih.govmdpi.com The interplay between the inductive effect of the isopropoxy group and the solvent's nucleophilicity governs the mechanistic choice for isopropyl chloroformate. nih.gov

Identification and Characterization of Competing Reaction Channels

Influence of Alkyl Group Structure on Mechanistic Dominance

The structure of the alkyl group in chlorothioformate esters plays a pivotal role in dictating the dominant reaction mechanism during solvolysis. In the case of this compound, the presence of the secondary isopropyl group significantly influences the mechanistic landscape. Unlike primary alkyl chlorothioformates, the isopropyl group enhances the stability of a potential carbocationic intermediate through hyperconjugation and inductive effects. omicsonline.org

Research indicates that for this compound, a stepwise SN1 mechanism is the predominant pathway in most solvents. mdpi.comnih.gov This is in contrast to other alkyl chloroformates where a bimolecular addition-elimination pathway may be more significant. nih.govnih.gov The solvolysis is characterized by the formation of a resonance-stabilized acylium ion, with the rate of reaction being sensitive to the solvent's ionizing power. mdpi.com However, the mechanism is not purely SN1, as there is evidence of nucleophilic participation from the solvent in the transition state. mdpi.comnih.gov This suggests a mechanistic continuum, with the isopropyl group steering the reaction towards a unimolecular pathway but not entirely excluding solvent influence. In highly nucleophilic, less ionizing solvents like 100% ethanol, a shift towards a bimolecular (SN2) mechanism is observed, highlighting the delicate balance of factors at play. mdpi.comnih.gov

Role of Nucleophilic Solvation in Transition State Stabilization

The solvolysis of this compound is not solely governed by the ionizing power of the solvent; nucleophilic solvation of the developing transition state plays a crucial role. mdpi.comnih.gov Application of the extended Grunwald-Winstein equation to the solvolysis of this compound yields a sensitivity value (l) of 0.38 to changes in solvent nucleophilicity and a sensitivity value (m) of 0.72 to changes in solvent ionizing power. mdpi.comnih.govnih.gov

The tangible 'l' value indicates a modest but definite rear-side nucleophilic solvation of the developing carbocationic center in the transition state. mdpi.comnih.govnih.gov This suggests that while the reaction proceeds through an ionization-dominant pathway (SN1), solvent molecules are actively involved in stabilizing the transition state through nucleophilic interaction. This is further supported by the negative entropies of activation (ΔS‡) observed for this reaction, which imply a more ordered arrangement of solvent molecules in the transition state compared to the ground state. mdpi.com The ratio of sensitivities to solvent nucleophilicity and ionizing power (l/m) for this compound is less than 0.5, which is indicative of a unimolecular ionization mechanism with significant rear-side nucleophilic solvation of the developing resonance-stabilized transition state. nih.gov

Kinetic and Thermodynamic Parameters of Solvolytic Reactions

Determination of Activation Enthalpies (ΔH‡) and Entropies (ΔS‡)

The thermodynamic activation parameters, specifically the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide valuable insights into the transition state of the solvolysis of this compound. For this compound, negative entropies of activation have been reported. mdpi.com This is a significant finding as negative ΔS‡ values suggest a greater degree of ordering of the solvent molecules in the transition state relative to the initial state. mdpi.com Such an observation is consistent with a mechanism that involves significant participation of solvent molecules, such as the proposed SN1 pathway with nucleophilic solvation.

For comparison, the solvolysis of isobutyl chloroformate, a related compound, also shows specific activation parameters that are dependent on the solvent. nih.gov While the direct values for this compound are not detailed in the provided search results, the consistently negative entropies of activation across various solvents for related compounds underscore the ordering of solvent molecules in the transition state. mdpi.com

Table 1: Activation Parameters for the Solvolysis of Isobutyl Chloroformate at 40.0 °C nih.gov

SolventΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
100% EtOH19.9-11.9
100% MeOH19.3-9.9
80% EtOH17.1-17.8
97% TFE14.7-27.9
70% TFE17.2-15.8

This table presents data for a related compound to illustrate the concept of determining activation parameters.

Investigation of Kinetic Solvent Isotope Effects (KSIE)

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing reaction rates in a protonated solvent (e.g., CH₃OH) versus its deuterated counterpart (e.g., CH₃OD), is a powerful tool for elucidating reaction mechanisms. For solvolytic reactions, a KSIE (kₛ/kₛ-d) value greater than 1.3 is typically indicative of general-base catalysis in a bimolecular pathway. mdpi.com

While specific KSIE values for this compound were not found in the provided search results, studies on analogous compounds provide context. For instance, the solvolysis of substituted phenyl chloroformates shows that the KSIE in methanol (B129727) (kMeOH/kMeOD) points towards general-base catalysis, with its importance varying with the electronic nature of the substituent. mdpi.com In contrast, a lower KSIE was observed for isopropyl chloroformate compared to methyl and ethyl esters, supporting a shift towards a unimolecular mechanism. mdpi.comnih.gov This suggests that an investigation into the KSIE for this compound would likely reveal a value consistent with its proposed SN1 mechanism with nucleophilic solvation, which would be expected to be lower than that for a purely bimolecular process.

Mechanistic Comparisons with Analogous Chloroformate and Halothioformate Esters

Contrasting Solvolytic Behavior with Alkyl Chloroformates (e.g., Isopropyl Chloroformate)

A comparison of the solvolytic behavior of this compound with its oxygen analog, isopropyl chloroformate, reveals significant mechanistic differences. nih.govnih.gov While this compound predominantly undergoes solvolysis via a stepwise SN1 mechanism with modest rear-side nucleophilic solvation across a range of solvents, isopropyl chloroformate exhibits dual reaction channels. mdpi.comnih.gov

In more nucleophilic solvents, isopropyl chloroformate favors a bimolecular addition-elimination pathway. nih.govnih.gov Conversely, in highly ionizing solvents, it proceeds through a unimolecular fragmentation-ionization mechanism. nih.govnih.gov This dualistic behavior of isopropyl chloroformate is in stark contrast to the more consistent SN1 character of its sulfur-containing counterpart. The inductive pull of the isopropoxy group in isopropyl chloroformate is a key factor in this mechanistic duality. mdpi.com

Furthermore, the solvolysis of isopropyl chloroformate can lead to the formation of isopropyl chloride, particularly in less nucleophilic solvents, indicating a decomposition pathway. mdpi.comnih.gov In contrast, studies on the hydrolysis of this compound have shown no significant alkyl-sulfur bond fission, suggesting a more stable reaction pathway that avoids fragmentation. mdpi.com

Table 2: Comparison of Solvolysis Mechanisms

CompoundDominant Mechanism(s)Key Influencing Factors
This compound SN1 with nucleophilic solvation mdpi.comnih.govnih.govResonance stabilization of acylium ion, modest rear-side nucleophilic solvation mdpi.com
Isopropyl Chloroformate Dual: Addition-Elimination and Fragmentation-Ionization nih.govnih.govInductive effect of isopropoxy group, solvent nucleophilicity and ionizing power mdpi.commdpi.com

Comparative Analysis with Phenyl, S-Methyl, and Other Alkyl Chlorothioformates

The solvolytic behavior of this compound is best understood when contextualized with the reactivity of other chlorothioformates. The extended Grunwald-Winstein equation, log(k/k₀) = lNT + mYCl, is a powerful tool for this analysis, where k and k₀ are the solvolysis rates in a given solvent and a reference solvent (80% ethanol), respectively. The l value quantifies the sensitivity of the reaction to solvent nucleophilicity (NT), while the m value measures its sensitivity to solvent ionizing power (YCl). The ratio l/m is particularly diagnostic of the reaction mechanism.

For this compound, the Grunwald-Winstein analysis yields an l value of 0.38 and an m value of 0.72. nih.govsmolecule.comdntb.gov.ua This low l/m ratio of approximately 0.53 suggests a mechanism with significant unimolecular character (SN1), where the rate is primarily influenced by the solvent's ability to stabilize the forming carbocation, with only modest involvement of the solvent as a nucleophile in the transition state. smolecule.comresearchgate.netnih.gov This points to a dominant stepwise SN1 mechanism involving a resonance-stabilized acylium ion, with discernible rear-side nucleophilic solvation. nih.govresearchgate.netnih.gov The only exception is in 100% ethanol, where a bimolecular pathway becomes dominant. nih.govresearchgate.netnih.gov

In contrast, the solvolysis of S-methyl chlorothioformate shows a greater dependence on solvent nucleophilicity. mdpi.com In more nucleophilic solvents, the reaction proceeds through a bimolecular addition-elimination (AN + DN) mechanism. mdpi.com However, in highly ionizing solvents like aqueous fluoroalcohols, a stepwise SN1 mechanism with profound rear-side nucleophilic solvation is proposed, indicated by a large l value of 0.79. mdpi.com For isobutyl chlorothioformate, a primary alkyl chlorothioformate, the solvolysis is also dominated by a unimolecular ionization process with significant rear-side solvation of the developing acylium ion intermediate, except in highly nucleophilic solvents like pure ethanol and methanol and their aqueous mixtures. d-nb.infobeilstein-journals.org

Phenyl chlorothioformate exhibits a fascinating dichotomy. nih.govcdnsciencepub.commdpi.com Its solvolysis pathway is highly dependent on the solvent system. In more nucleophilic solvents like ethanol-water mixtures, it favors an addition-elimination pathway. nih.govcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net Conversely, in solvents with high ionizing power, such as aqueous fluoroalcohols, the ionization mechanism becomes dominant. nih.govcdnsciencepub.comresearchgate.netresearchgate.netresearchgate.net This dualistic behavior is also observed for phenyl chlorothionoformate (PhOCSCl), which solvolyzes at remarkably similar rates to phenyl chlorothioformate. cdnsciencepub.com

The trend across these compounds indicates that increased alkyl substitution at the α-carbon (from methyl to isopropyl) and the presence of a phenyl group favor the ionization pathway. This is consistent with the increased stability of the corresponding carbocation intermediates.

Grunwald-Winstein Parameters for Various Chlorothioformates

Compoundl valuem valuel/m ratioDominant Mechanism(s)Reference
This compound0.380.720.53SN1 with rear-side solvation (except in 100% EtOH) nih.govsmolecule.comdntb.gov.ua
S-Methyl chlorothioformate0.79 (in ionizing solvents) / 1.48 (in nucleophilic solvents)0.85 (in ionizing solvents) / 0.44 (in nucleophilic solvents)0.93 / 3.36SN1 / Addition-Elimination mdpi.comnih.gov
Isobutyl chlorothioformate0.420.730.58SN1 with rear-side solvation (dominant) researchgate.net
tert-Butyl chlorothioformate0.130.800.16SN1 nih.gov
Phenyl chlorothioformateDual mechanism observedAddition-Elimination (in nucleophilic solvents) / SN1 (in ionizing solvents) nih.govcdnsciencepub.commdpi.com

Effects of Sulfur for Oxygen Substitution on Reaction Mechanisms

The substitution of the ether oxygen in a chloroformate with a sulfur atom to form a chlorothioformate has a profound impact on the solvolysis mechanism. This is clearly illustrated by comparing the reactivity of this compound with its oxygen analogue, isopropyl chloroformate.

While this compound predominantly undergoes solvolysis via a stepwise SN1 mechanism, isopropyl chloroformate exhibits dual reaction channels. nih.gov In more nucleophilic solvents, it follows a bimolecular addition-elimination pathway. nih.govnih.gov However, in highly ionizing solvents, it switches to a unimolecular fragmentation-ionization mechanism. nih.govnih.gov This difference in behavior can be attributed to the electronic effects of sulfur versus oxygen.

The replacement of oxygen with the more polarizable and less electronegative sulfur atom enhances the stability of the acylium cation intermediate formed during the SN1 pathway. beilstein-journals.org This increased stability lowers the activation energy for the ionization step, making the SN1 mechanism more favorable for chlorothioformates compared to their chloroformate counterparts. nih.gov This trend is observed more broadly; the tendency towards ionization increases as the atom attached to the carbonyl group changes from oxygen to sulfur to nitrogen, which correlates with the relative stabilities of species with a positive charge on these atoms. nih.govresearchgate.net

For instance, phenyl chloroformate solvolyzes exclusively through an addition-elimination pathway across a wide range of solvents. beilstein-journals.orgnih.govmdpi.com In stark contrast, phenyl chlorodithioformate (PhSCSCl), where both oxygens are replaced by sulfur, reacts entirely via an ionization pathway. beilstein-journals.orgnih.govcdnsciencepub.com The intermediate case of phenyl chlorothioformate, with one sulfur and one oxygen, displays the dual mechanism behavior, highlighting the incremental effect of sulfur substitution. nih.govcdnsciencepub.com The observation that phenyl chlorothioformate reacts about twenty times slower than phenyl chloroformate in addition-elimination reactions further underscores that sulfur substitution retards this pathway while promoting the SN1 mechanism. nih.gov

Comparison of Solvolysis Mechanisms for Chloroformates and Chlorothioformates

Compound TypeGeneral FormulaFavored MechanismReasoningReference
Alkyl/Phenyl ChloroformateROCOClAddition-Elimination (can be dual)Higher electronegativity of oxygen disfavors cation formation. nih.govnih.gov
Alkyl/Phenyl ChlorothioformateRSCOClIonization (SN1) (can be dual)Greater polarizability and lower electronegativity of sulfur stabilizes the acylium cation. beilstein-journals.orgnih.gov
Phenyl ChlorodithioformateRSCSClIonization (SN1)Enhanced resonance stabilization of the cation due to two sulfur atoms. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Spectrometric Characterization

Vibrational Spectroscopy Studies (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a powerful non-destructive method for investigating the molecular structure and bonding within S-isopropyl chlorothioformate. stellarnet.us These methods probe the vibrational energy levels of the molecule, offering a unique fingerprint based on its constituent functional groups and their arrangement. stellarnet.usvscht.cz

Analysis of Characteristic Vibrational Modes and Functional Group Assignments

The infrared and Raman spectra of this compound exhibit characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups. vscht.cz The most prominent of these is the carbonyl (C=O) stretching vibration, which is a strong indicator of the compound's structure. utdallas.edu The precise frequency of this and other vibrations provides insight into the electronic environment and bonding within the molecule. copbela.org

Key functional group vibrations for this compound include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group. utdallas.edu

C-H Stretch: Vibrations associated with the isopropyl group's methyl and methine protons. libretexts.org

C-S Stretch: Indicative of the thioester linkage.

C-Cl Stretch: Corresponding to the chloro anhydro bond.

The table below summarizes the expected regions for these characteristic vibrational modes.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Carbonyl (C=O)Stretch1750-1730
Alkyl (C-H)Stretch3000-2850
Thioester (C-S)Stretch710-570
Chloro (C-Cl)Stretch800-600

Note: The exact positions of these bands can be influenced by factors such as the physical state of the sample and intermolecular interactions.

Conformational Analysis using Spectroscopic Data

Vibrational spectroscopy is also instrumental in the conformational analysis of this compound. The molecule can exist in different spatial arrangements, or conformers, due to rotation around its single bonds. These conformers often have distinct vibrational spectra. Low-resolution microwave spectra of this compound show strong a-type band series that are compatible with either syn-syn or syn-gauche conformers. researchgate.net The syn conformation, where the halogen atom is trans to the alkyl group, is a common structural feature in haloformate esters. mdpi.comresearchgate.net Studies on related S-isopropyl thioesters suggest a higher torsional barrier compared to their S-ethyl counterparts, indicating a greater rigidity in the isopropyl derivatives. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in organic chemistry. Current time information in East Hants, CA.babcock.edu.ngslideshare.net It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C), allowing for the mapping of the carbon skeleton and the determination of stereochemistry. babcock.edu.ngneu.edu.trchemguide.co.uk

Elucidation of Molecular Structure and Stereochemistry

¹H and ¹³C NMR spectra of this compound provide a wealth of information for confirming its molecular structure. Current time information in East Hants, CA.babcock.edu.ng The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum correspond to the different types of protons in the isopropyl group. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments. babcock.edu.ngchemguide.co.uk This data, when analyzed together, allows for the unambiguous assignment of the compound's connectivity. nih.govuni-lj.si

Expected ¹H and ¹³C NMR Data for this compound:

NucleusGroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H-CH(CH₃)₂3.3-3.8Septet
¹H-CH(CH ₃)₂1.3-1.5Doublet
¹³CC =O165-175Singlet
¹³C-C H(CH₃)₂40-50Singlet
¹³C-CH(C H₃)₂20-25Singlet

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. The multiplicity in ¹³C NMR is given for a proton-decoupled spectrum.

Dynamic NMR Studies for Exchange Processes

Dynamic NMR (DNMR) is a specialized technique used to study molecular motions and exchange processes that occur on the NMR timescale. unibas.itlibretexts.org These processes can include conformational changes, rotations around bonds, and chemical exchange. nih.govresearchgate.net By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the rates and activation barriers of these dynamic events. unibas.it While specific DNMR studies on this compound are not extensively reported in the provided context, the principles of DNMR could be applied to investigate the rotational barriers around the C-S and C-O bonds, providing further insight into its conformational dynamics. unibas.it

Mass Spectrometry (MS) in Mechanistic and Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. vanderbilt.edu It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. chromatographyonline.com In the context of this compound, mass spectrometry can be used to confirm its molecular formula (C₄H₇ClOS) and to study its fragmentation pathways under ionization. chemspider.com The fragmentation pattern can reveal the stability of different parts of the molecule and provide clues about its reaction mechanisms. For instance, the loss of specific neutral fragments can be correlated with the strength of different bonds within the molecule. While detailed mass spectrometric fragmentation data for this compound is not provided in the search results, general principles suggest that fragmentation would likely involve the loss of chlorine, the isopropyl group, or carbon monoxide.

Fragmentation Pathway Analysis

The mass spectrum of this compound (C₄H₇ClOS) is predicted to exhibit a distinct fragmentation pattern upon electron ionization (EI). The molecular ion [C₄H₇ClOS]⁺˙ is formed by the ejection of an electron. Due to the presence of two common stable isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate natural abundance ratio of 3:1), the molecular ion peak and any chlorine-containing fragment peaks are expected to appear as doublets (M⁺ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M⁺ peak. docbrown.info

The energetically unstable molecular ion undergoes a series of fragmentation processes, breaking at its weakest bonds to form more stable charged fragments and neutral radicals or molecules. libretexts.org The primary fragmentation pathways for this compound are dictated by the presence of the carbonyl group, the sulfur atom, the chlorine atom, and the isopropyl group.

Key predicted fragmentation pathways include:

Alpha-Cleavage: The bond between the secondary carbon of the isopropyl group and the sulfur atom can cleave, leading to the loss of an isopropyl radical. Similarly, cleavage of a methyl group from the isopropyl moiety can occur. miamioh.edu

Loss of Neutral Molecules: The elimination of stable neutral molecules like propene (C₃H₆) through rearrangement or the loss of hydrogen chloride (HCl) are common pathways. libretexts.org

Cleavage of the C-Cl Bond: The carbon-chlorine bond is relatively weak and can break to release a chlorine radical, forming a characteristic acylium ion. libretexts.org

The table below outlines the most probable fragment ions, their m/z values (calculated for the ³⁵Cl isotope), and the proposed fragmentation mechanisms.

Interactive Data Table: Predicted Mass Fragments of this compound

m/z (for ³⁵Cl)Ion FormulaProposed Fragmentation PathwayIsotope Peak (m/z for ³⁷Cl)
138[C₄H₇ClOS]⁺˙Molecular Ion (M⁺)140
103[C₄H₇OS]⁺Loss of chlorine radical (•Cl) from M⁺-
95[C₃H₄ClS]⁺˙Loss of propene (C₃H₆) via McLafferty-type rearrangement97
75[C₃H₇S]⁺Cleavage of COCl group-
63[COSCl]⁺Loss of isopropyl radical (•C₃H₇) from M⁺65
43[C₃H₇]⁺Isopropyl cation, formed by cleavage of the C-S bond-
41[C₃H₅]⁺Loss of H₂ from the isopropyl cation-

This fragmentation pattern, with characteristic peaks at m/z 103, 63, and 43, provides a molecular fingerprint for the identification of this compound. The presence of isotope peaks for chlorine-containing fragments serves as a crucial confirmation of their composition. docbrown.info

Application of Computational Chemistry to Interpret Mass Spectra

While the principles of fragmentation provide a solid framework for interpreting a mass spectrum, computational chemistry offers a more quantitative and detailed understanding. uni-saarland.de Quantum chemical methods are increasingly used to predict mass spectra from first principles, validate proposed fragmentation mechanisms, and differentiate between isobaric (same nominal mass) fragment ions. nih.gov

The primary computational approach involves simulating the fate of the molecular ion after ionization. Methods like ab initio molecular dynamics, often employed in software packages such as QCEIMS (Quantum Chemistry Electron Ionization Mass Spectrometry), model the unimolecular decomposition of the ion on a timescale similar to that of a mass spectrometer experiment (femtoseconds to microseconds). uni-bonn.de These simulations explore the potential energy surface of the ion and identify the most energetically favorable fragmentation pathways, predicting the identities and relative abundances of the resulting fragment ions. uni-bonn.de

A key application of these calculations is to determine the stability of potential fragment ions. For a given m/z value, several isomeric structures may be possible. By calculating the heat of formation (ΔfH) or Gibbs free energy of each potential isomer, chemists can identify the most stable structure, which is generally the one most likely to be formed. libretexts.orgnih.gov

For example, a fragment detected at m/z 75 in the spectrum of this compound could have multiple possible structures. Computational analysis can distinguish between these possibilities by comparing their calculated stabilities.

Interactive Data Table: Hypothetical Application of Computational Stability Analysis

m/zPossible Ion StructuresComputational AnalysisInterpretation
75[CH₃-CH(•)-S=C=O]⁺Calculation of ΔfH for each isomerThe isomer with the lowest calculated heat of formation is the most probable structure for the observed ion.
[CH₂=CH-S-C(=O)H]⁺˙
43[CH₃CH₂CH₂]⁺ (n-propyl)Calculation of ΔfH for each isomerThe secondary isopropyl cation is known to be more stable than the primary n-propyl cation, so computation would confirm the [CH₃CHCH₃]⁺ structure. libretexts.org
[(CH₃)₂CH]⁺ (isopropyl)

By generating a theoretical mass spectrum based on these computed pathways and fragment stabilities, and then comparing it to the experimental spectrum, a high degree of confidence in the structural elucidation can be achieved. This synergy between experimental mass spectrometry and computational chemistry provides a powerful tool for the unambiguous characterization of molecules like this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of S-Isopropyl chlorothioformate, such as its geometry, electronic distribution, and reactivity, in the absence of environmental effects.

Ab initio and Density Functional Theory (DFT) are the primary computational methods used to investigate the properties of this compound and related compounds. researchgate.netlibretexts.orgchemeurope.com Ab initio methods derive results from first principles, without reliance on empirical data, by solving the Schrödinger equation. libretexts.orgchemeurope.com The Hartree-Fock (HF) method is the simplest ab initio approach, though more advanced techniques like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) are used for higher accuracy. researchgate.netchemeurope.comuol.de

DFT has become a widely used alternative that balances accuracy with computational cost, making it suitable for larger systems and complex processes like reaction dynamics. ornl.govnih.govarxiv.org DFT calculations are employed to determine gas-phase stabilities of reaction intermediates, such as acylium ions, which is crucial for rationalizing observed reaction mechanisms. researchgate.net These computational frameworks allow for the simulation of vibrational properties and the exploration of potential energy surfaces to understand reaction pathways. researchgate.net For instance, DFT calculations have been used to model the interaction of substrates with solvents, providing insights into solvation free energies and electrostatic potentials that govern reactivity. osti.gov

Computational studies, supported by experimental data from high-resolution microwave spectra, have been used to predict the most stable molecular geometries of chlorothioformates. researchgate.netmdpi.com For compounds with the general structure RXCXCl (where X is O or S), the most stable conformation is found to be the syn geometry. researchgate.netmdpi.com In this arrangement, the carbonyl (C=O) or thiocarbonyl (C=S) group is syn (on the same side) with respect to the alkyl (R) group, while the chlorine atom is in a trans position. researchgate.netmdpi.comresearchgate.net Studies on s-isopropyl thioesters also indicate a higher torsional barrier compared to s-ethyl thioesters. mdpi.com

The solvolysis of this compound is proposed to proceed through a stepwise S_N1 mechanism, which involves a developing transition state and a resonance-stabilized acylium ion intermediate. researchgate.netmdpi.com The negative entropies of activation (ΔS≠) observed for this reaction suggest a greater ordering of solvent molecules in the transition state, a key energetic feature of the reaction pathway. mdpi.com

Compound FeaturePredicted CharacteristicSupporting Evidence
Stable Conformationsyn-geometry (halogen is trans to the alkyl group)Literature survey, high-resolution microwave spectra, computational studies. researchgate.netmdpi.comresearchgate.net
Reaction IntermediateResonance-stabilized acylium ionKinetic studies, Grunwald-Winstein analysis. researchgate.netmdpi.com
Transition State EnergeticsNegative entropies of activation (ΔS≠) indicate a highly ordered stateExperimental kinetic data. mdpi.com

The stability of the acylium ion intermediate is a critical factor determining the reaction mechanism of this compound. Computational programs like Gaussian 03 have been utilized to calculate the gas-phase stabilities of such ions, helping to explain why different reaction channels are favored under various conditions. researchgate.net For this compound, the mesomeric effect of the thioalkyl group (i-PrS-) is thought to predominate, stabilizing the developing carbocation and favoring a unimolecular (S_N1) ionization pathway in most solvents. mdpi.com

This contrasts sharply with its oxygen analog, isopropyl chloroformate, where the stronger inductive pull of the isopropoxy group leads to dual reaction channels: a bimolecular addition-elimination in nucleophilic solvents and a fragmentation-ionization mechanism in highly ionizing solvents. mdpi.com The solvolysis of this compound, however, is dominated by a stepwise S_N1 process, except in 100% ethanol (B145695) where a bimolecular pathway becomes significant. researchgate.netmdpi.com This dominant unimolecular reaction profile, characterized by the formation of a resonance-stabilized acylium ion, is a key finding from combined kinetic and computational investigations. mdpi.com

Molecular Dynamics Simulations for Solvent-Substrate Interactions

Molecular dynamics (MD) simulations provide an atomistic view of how solvent molecules interact with a substrate, offering insights into solvation shells, interaction energies, and the dynamic processes that influence reaction rates. diva-portal.orgnih.gov

The influence of the solvent on the solvolysis of this compound has been quantitatively modeled using the extended Grunwald-Winstein equation: log(k/k₀) = lN_T + mY_Cl. mdpi.com In this equation, l represents the sensitivity of the reaction to the solvent's nucleophilicity (N_T), and m represents its sensitivity to the solvent's ionizing power (Y_Cl). mdpi.com

Analysis of the solvolysis rates across various solvents yields specific values for these parameters, which characterize the transition state. For this compound, the correlation reveals a tangible dependence on both solvent properties. mdpi.comnih.gov The positive l value indicates that the solvent acts as a nucleophile in the reaction, while the m value points to a process involving charge separation in the transition state. mdpi.com These values strongly suggest a stepwise S_N1 mechanism accompanied by modest rear-side nucleophilic solvation of the developing carbocation. researchgate.netmdpi.comnih.gov This is further supported by negative entropies of activation, which point to an ordered transition state where solvent molecules are specifically arranged to provide stabilization. mdpi.comsmolecule.com

ParameterSymbolValue for this compoundInterpretation
Sensitivity to Solvent Nucleophilicityl0.38Indicates modest rear-side nucleophilic solvation of the developing carbocation. mdpi.comnih.govsmolecule.com
Sensitivity to Solvent Ionizing Powerm0.72Consistent with a dissociative (S_N1-like) transition state with significant charge separation. mdpi.comnih.govsmolecule.com

While specific molecular dynamics studies detailing the solvent cage for this compound solvolysis are not extensively documented, the concept is crucial for understanding the reaction mechanism. A solvent cage effect refers to the trapping of a solute molecule or reactive intermediate by a surrounding shell of solvent molecules. This ordering of the solvent can influence the lifetime of intermediates and the probability of subsequent reaction steps.

The kinetic data for this compound provides strong indirect evidence for such effects. The consistently negative entropies of activation (ΔS≠) observed during its solvolysis imply a significant increase in order as the system moves from the ground state to the transition state. mdpi.com This is interpreted as the result of solvent molecules arranging themselves around the developing resonance-stabilized acylium ion to provide electrostatic stabilization. mdpi.com This ordering constitutes the formation of a solvent cage around the transition state, which is a key feature of the modest rear-side nucleophilic solvation proposed for this reaction. researchgate.netmdpi.com MD simulations are the ideal tool for visualizing and quantifying the structure and dynamics of these solvent cages. nih.gov

Advanced Applications in Organic Synthesis

Utilization as a Key Intermediate in Complex Molecule Synthesis

The introduction of a thioester functional group is a critical step in the synthesis of numerous complex molecules. S-Isopropyl chlorothioformate is a key reagent for this purpose, enabling the formation of S-isopropyl thioesters which can then undergo further transformations.

Thiolesters are recognized as highly useful functional groups in the synthesis of many pharmaceutical compounds. udel.edu this compound acts as a crucial building block for creating these thioester-containing intermediates. For instance, the development of synthetic methodologies to produce enantio-enriched α-hydroxy thioesters relies on precursors like S-isopropyl α-keto thioesters. nih.gov These α-hydroxy thioesters are valuable chiral building blocks for more complex bioactive molecules, demonstrating the role of this compound at the start of a synthetic pathway leading to pharmaceutically relevant scaffolds. nih.gov The reactivity of the thioester group makes it a versatile handle for subsequent chemical modifications, crucial for building molecular complexity. nih.gov

The thioester moiety is a key feature in certain classes of enzyme inhibitors. Research has specifically highlighted the successful use of thiolesters in the development of elastase inhibitors, which are investigated for the treatment of various diseases. udel.edu A study analyzing the reaction mechanisms of thiolesters specifically identified this compound as a compound of interest in this context. udel.edu The development of inhibitors for human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases, often involves compounds that can form stable adducts with the enzyme. rsc.org The electrophilic nature of the thioester carbonyl, installed by reagents such as this compound, is pivotal for the mechanism of action in certain classes of these inhibitors.

Regioselective and Stereoselective Transformations Initiated by this compound

While this compound is not typically described as a chiral auxiliary or a directing group for inducing regio- or stereoselectivity in subsequent reactions, understanding the stereochemical outcomes of its own reactions is critical for its application in synthesis. The mechanism of nucleophilic substitution at the acyl carbon is highly dependent on solvent properties, which in turn influences the stereochemical environment of the transformation.

Solvolysis studies using the extended Grunwald-Winstein equation show that the reaction proceeds via two competing pathways: a unimolecular (SN1-type) ionization mechanism and a bimolecular (addition-elimination) mechanism. mdpi.commdpi.com

In highly ionizing solvents , the reaction favors a stepwise SN1 mechanism, proceeding through a resonance-stabilized acylium ion. mdpi.com This pathway is characterized by a high sensitivity to solvent ionizing power (m-value) and a lower sensitivity to solvent nucleophilicity (l-value). mdpi.com

In highly nucleophilic solvents like 100% ethanol (B145695), the bimolecular pathway becomes dominant. mdpi.com This pathway involves direct nucleophilic attack on the carbonyl carbon.

Crucially, detailed analysis of the SN1 pathway indicates a "modest rear-side nucleophilic solvation of a developing carbocation," suggesting a degree of stereochemical control even in the dissociative mechanism. mdpi.com By carefully selecting the solvent, a synthetic chemist can favor a specific mechanistic pathway, thereby controlling the reaction environment.

Furthermore, the S-isopropyl thioester group, once installed, can be a crucial component in highly stereoselective catalytic processes. For example, recent research has shown that S-isopropyl α-keto thioesters can undergo highly enantioselective allylation reactions when using a specialized binary acid catalytic system combining bismuth and a chiral N-triflyl phosphoramide (B1221513) counteranion. nih.gov In this context, this compound serves as the foundational reagent to install the thioester, which is essential for the subsequent, highly stereoselective C-C bond formation that generates a tetra-substituted stereogenic carbon center with excellent enantiomeric excess (ee). nih.gov

Table 1: Mechanistic Insights from Solvolysis Studies This interactive table summarizes key research findings on the reaction mechanism of this compound based on solvolysis data.

Parameter Value Implication Source
Sensitivity to Solvent Nucleophilicity (l) 0.38 Indicates a modest but tangible role for the solvent as a nucleophile in the transition state. mdpi.com
Sensitivity to Solvent Ionizing Power (m) 0.72 Shows a strong dependence on the solvent's ability to stabilize ionic intermediates, supporting a dominant ionization (SN1-type) pathway in most solvents. mdpi.com
Dominant Mechanism (most solvents) Stepwise SN1 Reaction proceeds via a resonance-stabilized acylium ion with modest rear-side nucleophilic solvation. mdpi.com
Dominant Mechanism (in 100% Ethanol) Bimolecular In this highly nucleophilic solvent, direct attack of the solvent on the carbonyl carbon is the major pathway. mdpi.com

Development of Novel Reagents and Catalytic Systems Involving this compound

While this compound is itself a fundamental reagent, current research highlights its role in enabling the use of advanced catalytic systems rather than its transformation into new reagents or catalysts. The focus has been on designing catalytic protocols that operate on substrates containing the S-isopropyl thioester moiety.

A prime example is the development of a binary catalytic system combining Bi(OAc)₃ with a chiral organosuperacid. nih.gov This system was specifically designed for the asymmetric allylation of α-keto thioesters, including the S-isopropyl variant. nih.gov The success of this system, which provides α-hydroxy thioesters in high yield and enantioselectivity, relies on the unique electronic and steric properties of the thioester substrate, which is synthesized using this compound. nih.gov This demonstrates an indirect but critical role for the compound in the advancement of asymmetric catalysis: it provides access to key substrates for which novel, highly selective catalytic transformations are then developed.

Table 2: Application in Asymmetric Catalysis This interactive table presents findings on a catalytic system developed for substrates derived from this compound.

Reaction Type Substrate Catalytic System Result Source
Asymmetric Allylation S-isopropyl α-keto thioester Bi(III) / Chiral N-triflyl phosphoramide (organosuperacid) Formation of α-hydroxy thioesters with a tetra-substituted stereocenter. nih.gov
Enantioselectivity S-isopropyl α-keto thioester Bi(III) / Chiral N-triflyl phosphoramide (organosuperacid) Up to 97% enantiomeric excess (ee). nih.gov
Yield S-isopropyl α-keto thioester Bi(III) / Chiral N-triflyl phosphoramide (organosuperacid) Up to >99% yield. nih.gov

Environmental Fate and Degradation Pathways

Hydrolytic Degradation Mechanisms and Kinetics in Aqueous Environments

S-Isopropyl chlorothioformate is characterized by its notable reactivity in the presence of water and other nucleophilic solvents, a process known as solvolysis, which includes hydrolysis in aqueous environments.

Detailed kinetic studies have revealed that the solvolysis of this compound proceeds through a predominantly unimolecular, stepwise S_N1 mechanism across a wide range of solvents. mdpi.com This mechanism involves the formation of a resonance-stabilized acylium ion as a key intermediate. However, in certain solvents, particularly in 100% ethanol (B145695), a bimolecular addition-elimination pathway becomes the dominant mechanism. mdpi.comresearchgate.net

The rate of solvolysis is sensitive to both the solvent's nucleophilicity and its ionizing power. The extended Grunwald-Winstein equation, a tool used to analyze solvent effects on reaction rates, shows a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a more significant sensitivity value of 0.72 towards changes in solvent ionizing power (m) for this compound. mdpi.comresearchgate.net This indicates a strong influence of the solvent's ability to stabilize charged intermediates, which is characteristic of an S_N1 pathway, with a modest contribution from the solvent's ability to act as a nucleophile. mdpi.comresearchgate.net

Table 1: Solvent Effect Parameters for the Solvolysis of this compound

ParameterValueInterpretation
Sensitivity to Solvent Nucleophilicity (l)0.38 mdpi.comresearchgate.netIndicates a modest contribution of the solvent as a nucleophile in the reaction mechanism.
Sensitivity to Solvent Ionizing Power (m)0.72 mdpi.comresearchgate.netShows a significant influence of the solvent's ability to stabilize ionic intermediates, supporting a dominant S_N1 mechanism.

Photolytic and Biotransformation Pathways

Information regarding the specific photolytic and biotransformation pathways of this compound is limited in publicly available scientific literature.

Photolysis : One study involving the photolysis of a matrix containing this compound with broad-band UV-visible radiation noted changes in the intensities of infrared absorptions corresponding to different conformers of the molecule. However, no other significant changes in the matrix spectra were observed, suggesting that while the molecule interacts with light, this may not lead to rapid degradation under these specific conditions. researchgate.net

Assessment of Environmental Persistence and Mobility

The environmental persistence of this compound is expected to be low, primarily due to its rapid hydrolysis.

Persistence : The high reactivity with water, leading to a short half-life, indicates that the compound will not persist in aqueous environments. nih.govnih.gov The results from a prolonged biodegradation test, showing significant degradation over 60 days, further support the classification of the substance as not persistent. europa.eu

Mobility : Specific data on the soil sorption coefficient (Koc) for this compound, a key indicator of environmental mobility, is not available. The Koc value is crucial for predicting whether a chemical will adhere to soil and sediment particles or move with water. ecetoc.orgepa.gov For many organic compounds, mobility is inversely related to the Koc value. d-nb.info Given the rapid hydrolysis of this compound, its transport through soil is likely to be very limited. The molecule would be expected to degrade into smaller, more mobile or biodegradable compounds before significant leaching can occur. The primary degradation products, such as isopropyl alcohol and chloride ions, have very different mobility characteristics. Isopropyl alcohol is highly mobile in soil.

Toxicological Research: Mechanistic Insights

Mechanisms of Cellular Interaction and General Chemical Toxicity

S-Isopropyl chlorothioformate is a corrosive and volatile liquid whose toxicity is primarily characterized by its reactivity. smolecule.com Acute exposure can result in severe irritation and damage to the skin, eyes, and respiratory system. smolecule.comkansashealthsystem.com The chemical's high reactivity means that its hazardous effects are often due to its direct caustic properties on tissues. kansashealthsystem.com

The primary mechanism of its chemical action in a biological context is its rapid hydrolysis upon contact with moisture. smolecule.com This reaction produces hydrogen chloride (HCl), a strong and corrosive acid. smolecule.comkansashealthsystem.com The immediate toxic effects are therefore largely attributable to the corrosive nature of HCl, which can cause severe burns to mucous membranes and the respiratory tract. kansashealthsystem.com Inhalation can lead to effects ranging from coughing and irritation to severe lung damage, including the potential for delayed-onset pulmonary edema. smolecule.comkansashealthsystem.comnoaa.gov

Chemically, the solvolysis of this compound has been shown to proceed through a dominant SN1 (unimolecular nucleophilic substitution) mechanism. This indicates the formation of a carbocation intermediate, which is then subject to nucleophilic attack. This inherent reactivity underscores its potential to interact with biological molecules, although specific cellular interaction pathways are not extensively detailed in available research.

The toxicity of its direct hydrolysis products is a key factor. Isopropyl alcohol, another product of hydrolysis, is a central nervous system depressant. smolecule.comnih.gov However, the immediate and severe irritant effects are primarily due to the formation of hydrogen chloride. kansashealthsystem.com

Table 1: Summary of General Chemical Toxicity

Compound/Product Observed Toxic Effect Primary Mechanism
This compound Corrosive to eyes, skin, and respiratory tract. smolecule.comkansashealthsystem.com Direct caustic action and rapid hydrolysis. smolecule.comkansashealthsystem.com
Hydrogen Chloride (HCl) Severe irritation and chemical burns to tissues. kansashealthsystem.com Strong acidic and corrosive properties. kansashealthsystem.com
Isopropyl Alcohol Central nervous system depression. nih.gov Metabolic effects. dtic.mil

Comparative Toxicological Pathways with Related Halogenated Organic Compounds

This compound belongs to the broad class of halogenated organic compounds (HOCs), many of which are recognized for their persistence and toxicity. epa.govnih.govnih.gov HOCs as a group are associated with a wide spectrum of adverse health effects, including reproductive, developmental, immunological, carcinogenic, and neurotoxic effects. epa.govnih.gov

While specific comparative toxicological studies on this compound are limited, the broader class of HOCs offers insights into potential, though not confirmed, pathways. For instance, many HOCs, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), are known to induce neurotoxic effects by altering intracellular signaling processes, including calcium and protein kinase C (PKC) signaling, causing oxidative stress, and disrupting thyroid hormone balance. epa.gov Human exposure to some HOCs has been linked to motor, sensory, and cognitive deficits. epa.gov

However, the toxicological profile of this compound is dominated by its high reactivity and corrosive hydrolysis products, which differs from the more systemic and chronic toxicity profiles of persistent HOCs like PCBs. kansashealthsystem.comepa.gov The latter often bioaccumulate, whereas this compound is unlikely to persist in biological systems due to its rapid decomposition in the presence of water. noaa.govnih.gov Therefore, its primary toxicological pathway is acute local tissue damage from its corrosive byproducts, rather than the receptor-mediated or systemic pathways seen with many other HOCs. kansashealthsystem.com

Identification and Mechanistic Role of Toxicologically Significant Metabolites or Degradation Products

The toxicity of this compound is intrinsically linked to its degradation products, which are formed upon interaction with water or heat. smolecule.comnoaa.gov

Hydrogen Chloride (HCl): As a primary hydrolysis product, HCl is a major contributor to the acute toxicity of this compound. smolecule.comnih.gov It is a strong, corrosive acid that can cause immediate and severe chemical burns upon contact with skin, eyes, and the mucous membranes of the respiratory and gastrointestinal tracts. kansashealthsystem.com Inhalation of HCl fumes can lead to severe respiratory distress and pulmonary edema. kansashealthsystem.comnoaa.gov

2-Propanethiol (B166235) (Isopropyl Mercaptan): Research into the hydrolysis of this compound has identified 2-propanethiol as a product. mdpi.com Thiols (mercaptans) are known for their strong, unpleasant odors and can be toxic. Inhalation of thiols can irritate the respiratory tract, and at high concentrations, they can affect the central nervous system.

Carbon Dioxide (CO2): Carbon dioxide is another product of the hydrolysis of chloroformates. noaa.govnih.gov While a natural component of the atmosphere and a product of metabolism, the generation of CO2 in a confined space during a spill or reaction could contribute to an oxygen-deficient atmosphere.

Phosgene (B1210022): Upon heating or in contact with acids, this compound can decompose to release highly toxic fumes, including phosgene. smolecule.comkansashealthsystem.com Phosgene is a severe pulmonary irritant that can cause delayed-onset, life-threatening pulmonary edema.

Isopropyl Alcohol: This hydrolysis product is less acutely toxic than HCl but is a known central nervous system depressant. smolecule.comnih.gov Its effects include dizziness, confusion, and inebriation. nih.govnj.gov

Table 2: Toxicologically Significant Degradation Products

Degradation Product Source of Formation Mechanistic Role in Toxicity
Hydrogen Chloride (HCl) Hydrolysis. smolecule.comnih.gov Strong corrosive acid causing severe tissue burns. kansashealthsystem.com
2-Propanethiol Hydrolysis. mdpi.com Respiratory irritant and potential CNS toxicant.
Carbon Dioxide (CO2) Hydrolysis. noaa.govnih.gov Asphyxiant in high concentrations.
Phosgene Thermal decomposition. smolecule.comkansashealthsystem.com Severe pulmonary irritant causing delayed pulmonary edema.
Isopropyl Alcohol Hydrolysis. smolecule.comkansashealthsystem.com Central nervous system depressant. nih.gov

Table 3: List of Compound Names

Compound Name
This compound
Hydrogen chloride
Carbon dioxide
Isopropyl alcohol
Phosgene
2-Propanethiol
Polychlorinated biphenyls (PCBs)
Polybrominated diphenyl ethers (PBDEs)
Calcium

Industrial and Technological Relevance from an Academic Perspective

Role in Chemical Manufacturing Processes Research

S-Isopropyl chlorothioformate serves as a significant model compound in physical organic chemistry research, particularly in studies aimed at elucidating reaction mechanisms. Its role is prominent in solvolysis studies, which are fundamental to understanding how solvents influence reaction rates and pathways in chemical manufacturing processes.

Detailed kinetic studies on the solvolysis of this compound across a wide range of solvents have been conducted to understand the interplay between solvent nucleophilicity and ionizing power. mdpi.com The extended Grunwald-Winstein equation is a key tool used in these analyses to correlate the specific rates of solvolysis with solvent parameters. mdpi.comsmolecule.com For this compound, these studies have revealed a sensitivity value of 0.38 towards changes in solvent nucleophilicity (l) and a more significant sensitivity value of 0.72 towards changes in solvent ionizing power (m). mdpi.com

This data suggests a mechanism that is not purely unimolecular (SN1) or bimolecular (addition-elimination). Instead, for the solvolysis of this compound in most solvents, research points to a dominant stepwise SN1 mechanism that involves a modest degree of rear-side nucleophilic solvation of the developing acylium ion intermediate. mdpi.comudel.edu However, in highly nucleophilic solvents like 100% ethanol (B145695), the reaction mechanism shifts to favor a bimolecular pathway. mdpi.com The preference for an ionization pathway in many solvents is attributed to the ability of the sulfur atom to stabilize the adjacent electron-deficient carbocation through its lone pair of electrons. udel.edu

Comparative studies with its oxygen analog, isopropyl chloroformate, highlight the distinct role of the sulfur atom. Isopropyl chloroformate exhibits a more balanced competition between a bimolecular addition-elimination pathway in nucleophilic solvents and a unimolecular fragmentation-ionization pathway in highly ionizing solvents. mdpi.com The consistent observation of 2-propanethiol (B166235) as a major hydrolysis product for this compound confirms that the isopropyl-sulfur bond remains intact throughout the reaction, supporting the proposed ionization mechanism where the acylium ion is the key intermediate. udel.edu

These mechanistic insights are crucial for optimizing reaction conditions in industrial syntheses, allowing for the selection of appropriate solvents to control reaction pathways and maximize the yield of desired products while minimizing by-products.

Table 1: Grunwald-Winstein Parameters for Solvolysis of this compound

Parameter Value Interpretation
l (Sensitivity to solvent nucleophilicity) 0.38 Indicates a modest contribution of the solvent as a nucleophile in the rate-determining step.
m (Sensitivity to solvent ionizing power) 0.72 Shows a significant dependence on the solvent's ability to stabilize ionic intermediates, supporting an ionization mechanism.

Data derived from solvolysis studies using the extended Grunwald-Winstein equation. mdpi.com

Potential for Development of Novel Functional Materials

The reactivity of this compound makes it a valuable precursor in the synthesis of various functional materials, particularly those based on thiocarbamates. lookchem.com Thiocarbamates are a class of organic compounds with a wide range of applications, including use as herbicides, fungicides, and polymerization accelerators. mdpi.com

Research has demonstrated the synthesis of N-alkyl and N,N-dialkyl-O-isopropyl thionocarbamates starting from isopropyl dixanthogenate, which is related to the chlorothioformate structure and reactivity. researchgate.net More directly, this compound can be used as an alkoxythiocarbonylating agent, reacting with primary and secondary amines to form thiocarbamates. mdpi.com This reaction is a key step in building more complex molecules with specific functionalities. For instance, isobutyl chloroformate and isobutyl chlorothioformate have been utilized as precursors in the synthesis of peptidyl carbamate (B1207046) and thiocarbamate inhibitors of the enzyme elastase, indicating a role in developing therapeutic agents. beilstein-journals.org

The introduction of the S-isopropylthio group can impart specific properties to a molecule. In the context of polymer science, this compound can be used to create polymers with unique characteristics. It can serve as a ligand in the synthesis of polymers like levulinate and α-type carrageenan, which have applications in biodegradable materials and the food and pharmaceutical industries, respectively. smolecule.com The incorporation of sulfur-containing functional groups can influence the physical and chemical properties of polymers, such as their thermal stability, refractive index, and interaction with metals. While not a protecting group in the classical sense for peptide synthesis like Boc or Fmoc, its reactivity is central to creating these larger, functional molecules. researchgate.netwikipedia.org

The development of novel thiocarbamates derived from this compound continues to be an active area of research, with potential applications in agrochemicals and materials science. mdpi.comresearchgate.net

Table 2: Applications of Materials Derived from this compound Precursors

Material Class Precursor Role Potential Applications
Thiocarbamates Key reagent for introducing the thiocarbonyl group Herbicides, fungicides, bactericides, polymerization accelerators. mdpi.com
Peptidyl Thiocarbamates Intermediate in synthesis Enzyme inhibitors (e.g., for elastase). beilstein-journals.org
Functional Polymers Reagent for polymer modification or synthesis Biodegradable materials, food additives, pharmaceutical excipients. smolecule.com

This table summarizes potential applications based on the reactivity of this compound and related compounds.

Challenges and Opportunities in Industrial-Scale Application Research

While this compound is a valuable reagent in academic research, its transition to industrial-scale applications presents several challenges and opportunities.

Challenges:

A primary challenge is the compound's inherent reactivity and instability. This compound is sensitive to moisture, hydrolyzing to form corrosive hydrogen chloride. smolecule.com This necessitates stringent handling protocols and moisture-free conditions during storage and use, which can increase operational complexity and cost on an industrial scale. Its classification as a corrosive and toxic chemical further complicates handling and requires specialized equipment and safety measures. smolecule.comlookchem.com

Furthermore, the thermal instability of secondary alkyl chlorothioformates poses another hurdle. O-isopropyl chlorothioformate, a related isomer, is known to decompose upon standing at room temperature, and this instability is shared by this compound, albeit to a different extent. thieme-connect.de This limits its shelf-life and may require refrigerated storage and transport, adding to logistical costs.

Opportunities:

Despite these challenges, significant opportunities exist for industrial-scale applications. This compound is a crucial intermediate for producing commercially valuable products, particularly in the agrochemical sector for herbicides and fungicides. smolecule.comgoogle.com Its utility in synthesizing pharmaceutical intermediates, such as enzyme inhibitors, also represents a high-value application. udel.edubeilstein-journals.org

Research into more efficient and safer industrial synthesis routes presents a major opportunity. Developing one-pot synthesis methods, as explored for related thiocarbamates, could streamline production, reduce waste, and improve economic viability by eliminating the need to isolate unstable intermediates. mdpi.com The development of eco-friendly and sustainable production technologies, such as using less hazardous reagents or implementing catalyst recycling, could provide a significant competitive advantage. researchgate.net For example, research into novel catalyst systems for phosgenation or alternative carbonylation methods could mitigate the risks associated with traditional processes. thieme-connect.de

The potential to create novel functional materials, as discussed previously, also opens avenues for new industrial applications. As the demand for advanced materials with specific properties grows, intermediates like this compound could become increasingly important. rsc.org Optimizing its synthesis and handling on an industrial scale is key to unlocking this potential.

Q & A

Q. What are the standard synthetic methods for preparing S-isopropyl chlorothioformate?

this compound is typically synthesized via the reaction of thiophosgene (CSCl₂) with isopropanol in the presence of a base like triethylamine (Et₃N) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). This method yields 81–91% product but may generate O,O-diisopropyl carbonothioate as a byproduct due to residual alkoxide reacting with the product. Optimizing reaction temperature (−65°C) and solvent choice minimizes side reactions .

Q. What safety protocols are recommended for handling this compound?

Due to its acute toxicity (inhalation, skin corrosion) and flammability, researchers must use impervious protective gear: butyl rubber gloves (EN 374), lab coats, and tightly sealed goggles (EN 166). Work should occur in a fume hood with a positive-pressure respirator if aerosolization is possible. Emergency measures include fresh air exposure for inhalation and immediate medical consultation for skin contact .

Q. How is this compound characterized post-synthesis?

Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C chemical shifts for thioester groups), infrared spectroscopy (IR) to identify C=S and C-Cl bonds, and mass spectrometry (MS) for molecular weight validation. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What purification techniques are effective for isolating this compound?

Distillation under reduced pressure (to avoid thermal decomposition) and column chromatography (using silica gel with non-polar eluents) are common. Solvent selection (e.g., hexane/ethyl acetate mixtures) minimizes co-elution of byproducts like O,O-diisopropyl carbonothioate .

Advanced Research Questions

Q. How does sulfur substitution influence the solvolysis kinetics of this compound compared to its oxygen analog?

Sulfur’s lower electronegativity increases electrophilicity at the carbonyl carbon, accelerating solvolysis. Kinetic studies in aqueous acetone show a 10–50× rate enhancement over isopropyl chloroformate. The mechanism shifts from associative (SN2-like) for oxygen analogs to dissociative (SN1-like) for sulfur derivatives, as confirmed by Grunwald-Winstein m values .

Q. What computational models explain the conformational stability of this compound?

Density functional theory (DFT) calculations reveal that the syn conformation (C=S aligned with the isopropyl group) is energetically favored due to hyperconjugative stabilization from σ(C-S) → σ*(C-Cl) interactions. This conformation lowers activation energy for nucleophilic attack, corroborating experimental solvolysis rates .

Q. How can researchers resolve contradictions in kinetic data for this compound solvolysis?

Discrepancies in rate constants (e.g., solvent-dependent m values) require systematic validation of variables:

  • Solvent polarity (via Kamlet-Taft parameters).
  • Temperature control (±0.1°C to minimize Arrhenius deviations).
  • Purity verification (GC/HPLC to exclude byproduct interference). Cross-referencing with established datasets (e.g., D’Souza et al., 2010) ensures consistency .

Q. What are the research gaps in toxicological data for this compound?

Existing studies lack acute exposure guidelines (AEGLs) for inhalation, developmental toxicity, or carcinogenicity. Researchers should prioritize in vitro assays (e.g., Ames test for genotoxicity) and in vivo rodent models to establish thresholds, referencing analogous ethyl chlorothioformate AEGL-2 values (0.083–0.33 ppm) as provisional benchmarks .

Q. What strategies minimize O,O-diisopropyl carbonothioate formation during synthesis?

  • Strict stoichiometric control (1:1 thiophosgene:isopropanol ratio).
  • Low-temperature reactions (−65°C) to suppress alkoxide reactivity.
  • Use of aprotic solvents (THF) over alcohols to avoid nucleophilic attack on the product .

Q. How does this compound’s reactivity compare to other chlorothioformates?

Steric effects from the isopropyl group reduce reactivity compared to methyl or ethyl analogs. However, sulfur’s polarizability enhances electrophilicity, making it more reactive than phenyl chlorothioformate. Comparative solvolysis studies in trifluoroethanol/water mixtures quantify these trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.